1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride
Description
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride is a piperidine derivative featuring a trifluoromethyl-substituted benzyl group at the ortho position of the aromatic ring and a hydroxyl group at the 4-position of the piperidine ring.
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17;/h1-4,11,18H,5-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXONZHYRNPJSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzyl chloride and piperidin-4-ol.
Reaction Conditions: The reaction between 2-(trifluoromethyl)benzyl chloride and piperidin-4-ol is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production: On an industrial scale, the production process may involve optimization of reaction conditions, use of catalysts, and large-scale purification methods to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Major Products:
Scientific Research Applications
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a tool in biological studies to investigate the effects of trifluoromethyl-substituted compounds on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Pathways Involved: The specific pathways affected by the compound depend on its structure and the nature of its interactions with molecular targets, which can include signaling pathways, metabolic pathways, and more.
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83
- Key Differences : The diphenylmethoxy group replaces the trifluoromethylbenzyl moiety, reducing electronegativity and steric bulk. This substitution likely decreases metabolic stability compared to the trifluoromethyl group in the target compound .
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Hydrochloride
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[(2-methylphenyl)methyl]piperidin-4-ol
- Key Differences : A chloro substituent and additional methyl group on the benzyl ring introduce steric and electronic effects distinct from the target compound’s ortho-trifluoromethyl group. These modifications could influence binding pocket compatibility in biological targets .
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Predicted logP* |
|---|---|---|---|
| Target Compound | ~320–330† | -OH (piperidine), -CF₃ (ortho) | ~2.5–3.0 |
| 4-(Diphenylmethoxy)piperidine HCl | 303.83 | -OCH(C₆H₅)₂ | ~3.5–4.0 |
| 1-Methyl-3-(4-CF₃-benzyl)piperidin-4-amine HCl | 308.77 | -NH₂, -CF₃ (para) | ~3.0–3.5 |
*Estimated based on substituent contributions.
†Calculated from analogs; exact value unavailable.
- Hydroxyl vs.
- Trifluoromethyl Position : Ortho substitution in the target compound increases steric hindrance compared to para-substituted analogs, possibly affecting binding to flat enzymatic pockets .
Biological Activity
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring, which is known for its diverse biological activities, along with a trifluoromethyl phenyl group that enhances its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, exhibit anticancer properties. Studies have shown that modifications in the piperidine structure can lead to varying levels of activity against different cancer cell lines. For instance, compounds with a trifluoromethyl group often demonstrate enhanced potency due to increased lipophilicity and altered electronic properties, which can affect cell membrane permeability and interaction with biological targets .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol | A549 (Lung) | 5.2 |
| 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol | MCF7 (Breast) | 3.8 |
| Reference Compound | A549 (Lung) | 10.0 |
| Reference Compound | MCF7 (Breast) | 7.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and inhibition of essential enzymatic functions.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .
Enzyme Inhibition
This compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE). This inhibition is crucial for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its relevance in this area.
The biological activities of this compound are primarily attributed to its interaction with various molecular targets:
- Cell Membrane Interaction : The trifluoromethyl group enhances hydrophobic interactions, facilitating better membrane penetration.
- Enzyme Binding : The piperidine moiety allows for effective binding to active sites on enzymes, inhibiting their function.
- Receptor Modulation : Preliminary data suggest that the compound may act as a modulator at certain neurotransmitter receptors, impacting signaling pathways involved in mood regulation and cognition.
Case Studies
Several case studies have documented the therapeutic potential of piperidine derivatives:
- Case Study on Anticancer Activity : A study involving human cancer cell lines demonstrated that modifications in the piperidine structure significantly influenced cytotoxicity profiles. The introduction of trifluoromethyl groups was correlated with increased apoptosis in cancer cells .
- Case Study on Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with various concentrations of the compound, showing promising results in reducing bacterial load and biofilm formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
